butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate
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Overview
Description
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with butanol in the presence of a dehydrating agent to form butyl 4-aminobenzoate.
Introduction of the Trichloroethyl Group: The intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to introduce the trichloroethyl group.
Acylation: The final step involves the acylation of the amine group with propionyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trichloroethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides or thioethers.
Scientific Research Applications
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate involves its interaction with specific molecular targets within biological systems. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}benzoate
- Butyl 4-{[2,2,2-trichloro-1-(cinnamoylamino)ethyl]amino}benzoate
- Butyl 4-{[2,2,2-trichloro-1-(2-chlorobenzoylamino)ethyl]amino}benzoate
Uniqueness
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate is unique due to the presence of the propionylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O3/c1-3-5-10-24-14(23)11-6-8-12(9-7-11)20-15(16(17,18)19)21-13(22)4-2/h6-9,15,20H,3-5,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCJOZCJUBUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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